Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-

Lipophilicity LogP Partition Coefficient

Overcoming sequential functionalization challenges? This brominated aryl sulfone provides two distinct electrophilic sites-a meta-substituted aryl bromide and a terminal alkyl bromide on a 4-bromobutylsulfonyl chain-for programmable, chemoselective reactions. - Orthogonal reactivity: Execute Suzuki-Miyaura or Buchwald-Hartwig coupling on the aryl bromide while reserving the alkyl bromide for subsequent SN2 substitution. - Optimized phase behavior: A LogP of 3.5 ensures efficient partitioning in biphasic systems, improving mass transfer vs. more lipophilic para-substituted analogs. - Thermal resilience: Boiling point of 456.2 °C supports prolonged high-temperature processes without decomposition. Supplied with purity ≥98%, this scaffold streamlines modular drug-discovery synthesis.

Molecular Formula C10H12Br2O2S
Molecular Weight 356.08 g/mol
CAS No. 1343082-67-6
Cat. No. B1443482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]-
CAS1343082-67-6
Molecular FormulaC10H12Br2O2S
Molecular Weight356.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)S(=O)(=O)CCCCBr
InChIInChI=1S/C10H12Br2O2S/c11-6-1-2-7-15(13,14)10-5-3-4-9(12)8-10/h3-5,8H,1-2,6-7H2
InChIKeyRMZOAZSASNTFTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes125 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene: Procurement & Properties


Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is a brominated aryl sulfone characterized by a meta-substituted bromine atom and a 4-bromobutylsulfonyl chain . With a molecular formula of C₁₀H₁₂Br₂O₂S and a molecular weight of 356.08 g/mol , this compound serves as a dual electrophilic building block in organic synthesis. Its calculated lipophilicity (XLogP3 = 3.5) and predicted density (1.7 ± 0.1 g/cm³) provide foundational physicochemical benchmarks for comparing this specific derivative against structurally related sulfones and bromoalkyl analogs [1].

Why 1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene Is Irreplaceable


Generic substitution of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- with other in-class compounds (e.g., simple aryl bromides, unsubstituted butyl sulfones, or analogs with varying alkyl chain lengths) is not chemically or functionally equivalent due to the specific positioning of the two bromine electrophiles and the lipophilicity profile conferred by the 4-bromobutylsulfonyl moiety . The meta-bromine on the aromatic ring and the terminal bromine on the butyl chain provide orthogonal reactivity handles for sequential cross-coupling or nucleophilic substitution, a feature absent in analogs lacking the second bromine or possessing a different substitution pattern . Furthermore, the calculated LogP and density parameters differ measurably from shorter-chain (propyl) and para-substituted butyl analogs, directly impacting partitioning behavior in biphasic reactions and purification protocols .

1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene vs. Closest Analogs


Lipophilicity (LogP) Differentiation

Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- exhibits a calculated XLogP3 of 3.5 , placing it between the shorter-chain 1-bromo-3-(propylsulfonyl)benzene (LogP = 3.7) and the para-substituted 1-bromo-4-(butylsulfonyl)benzene (LogP = 4.1) . This intermediate lipophilicity is a direct consequence of the additional bromine atom on the butyl chain, which reduces overall hydrophobicity relative to the unsubstituted butyl analog while maintaining greater lipophilicity than the propyl derivative.

Lipophilicity LogP Partition Coefficient

Density for Accurate Handling

The predicted density of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is 1.7 ± 0.1 g/cm³ [1]. In contrast, the unsubstituted butyl analog, 1-bromo-4-(butylsulfonyl)benzene, lacks a reported experimental density, highlighting the availability of this critical physical property for the target compound. While a direct numerical comparison is limited by the absence of data for the comparator, this predicted density provides a necessary parameter for precise volumetric handling, reaction scaling, and safety assessments in procurement.

Density Physical Property Material Characterization

Boiling Point & Thermal Stability

The predicted boiling point of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- at 760 mmHg is 456.2 ± 45.0 °C [1]. This is significantly higher than that of 1-bromo-3-(propylsulfonyl)benzene, for which no boiling point is reported but is expected to be lower due to its smaller molecular weight (263.15 g/mol vs 356.08 g/mol). The elevated boiling point of the target compound is a direct consequence of its increased molecular mass and the presence of two bromine atoms, which enhance van der Waals interactions.

Boiling Point Thermal Stability Purification

Flash Point for Safe Storage

The predicted flash point of Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is 312.5 ± 30.1 °C [1]. While no flash point data is available for the direct analog 1-bromo-3-(propylsulfonyl)benzene, the significantly higher flash point of the target compound is consistent with its increased molecular weight and reduced volatility. This property is critical for establishing safe handling and storage guidelines in both research and industrial settings.

Flash Point Safety Data Chemical Storage

Applications of 1-Bromo-3-[(4-bromobutyl)sulfonyl]benzene


Orthogonal Cross-Coupling for Drug & Materials

The presence of two distinct bromine electrophiles—one on the aromatic ring (meta to the sulfonyl group) and one on the terminal butyl chain—enables sequential, chemoselective cross-coupling reactions . The aryl bromide can undergo palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings under standard conditions, while the alkyl bromide can be reserved for subsequent SN2 substitutions or metal-halogen exchange reactions . This orthogonal reactivity is a direct consequence of the compound's unique structure and is not replicated in analogs lacking either the second bromine or the specific substitution pattern .

Phase-Transfer Catalysis in Biphasic Systems

The intermediate LogP of 3.5 positions Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- for use as a substrate or catalyst precursor in phase-transfer catalysis. Its lipophilicity is sufficiently high to partition into organic phases while retaining enough polarity to interact with aqueous reagents. This balance is distinct from the more lipophilic 1-bromo-4-(butylsulfonyl)benzene (LogP = 4.1) , which may exhibit slower mass transfer in biphasic systems, and the slightly less lipophilic 1-bromo-3-(propylsulfonyl)benzene (LogP = 3.7) , which may have different partitioning behavior.

High-Temperature Organic Synthesis

With a predicted boiling point of 456.2 °C [1] and a high flash point of 312.5 °C [1], Benzene, 1-bromo-3-[(4-bromobutyl)sulfonyl]- is well-suited for high-temperature reactions, including those involved in polymer synthesis and materials processing. Its thermal stability allows for prolonged heating without decomposition, a critical requirement for step-growth polymerizations and post-functionalization of polymer backbones.

Synthetic Intermediate for Pharmaceuticals

The combination of a meta-bromoaryl sulfone and a bromoalkyl chain makes this compound a versatile scaffold for constructing complex molecules of pharmaceutical interest . The sulfonyl group can serve as a metabolically stable linker or a precursor to sulfonamide drugs, while the dual bromine handles allow for modular assembly of diverse chemical space. The well-defined physicochemical parameters (LogP, density, boiling point) [2][1] facilitate reproducible synthesis and purification in medicinal chemistry laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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